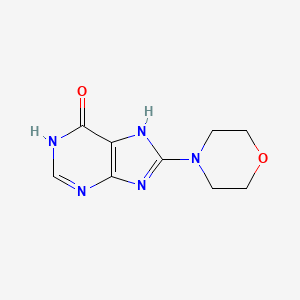
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one, also known as MPR or SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用机制
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one exerts its pharmacological effects by selectively blocking the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. By blocking the A2A receptor, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one can modulate various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway, which are involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to have various biochemical and physiological effects, including reducing the release of glutamate and dopamine in the brain, increasing the release of acetylcholine, and reducing the production of pro-inflammatory cytokines. 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has also been shown to improve mitochondrial function, reduce oxidative stress, and enhance neuroprotection in animal models of Parkinson's disease and other neurodegenerative diseases.
实验室实验的优点和局限性
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has several advantages for lab experiments, including its high potency and selectivity for the A2A receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one also has some limitations, including its relatively short half-life and its potential to interact with other receptors and signaling pathways.
未来方向
There are several future directions for research on 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one, including its potential therapeutic applications in other diseases, such as Alzheimer's disease, epilepsy, and stroke. Other future directions include the development of novel 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one analogs with improved pharmacokinetic properties and selectivity for the A2A receptor, and the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one.
合成方法
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one can be synthesized through several methods, including the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-(2-chloroethyl)morpholine hydrochloride, followed by cyclization and deprotection. Another method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-morpholinoethylamine, followed by cyclization and deprotection.
科学研究应用
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. In Parkinson's disease, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to improve motor function and reduce the severity of symptoms by blocking the adenosine A2A receptor, which is overexpressed in the striatum of Parkinson's disease patients. In Huntington's disease, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in animal models. In cancer, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and melanoma.
属性
IUPAC Name |
8-morpholin-4-yl-1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c15-8-6-7(10-5-11-8)13-9(12-6)14-1-3-16-4-2-14/h5H,1-4H2,(H2,10,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDLOUYEBCSPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(N2)C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Morpholino-1H-purin-6(9H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6060084.png)
![2-(5-acetyl-3-thienyl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6060088.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B6060095.png)
![2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]butan-2-amine](/img/structure/B6060098.png)
![3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6060101.png)
![N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6060105.png)
![2-(dimethylamino)-7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060107.png)
![1-cyclopentyl-4-{2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}-2-piperazinone](/img/structure/B6060129.png)
![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6060135.png)
![N~3~,N~3~-diethyl-N~1~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-beta-alaninamide](/img/structure/B6060150.png)
![1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6060158.png)
![N-[3-(butyrylamino)phenyl]-4-iodobenzamide](/img/structure/B6060179.png)
![5-methyl-2-(3-{[4-(4-thiomorpholinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B6060180.png)